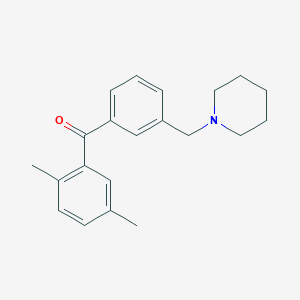

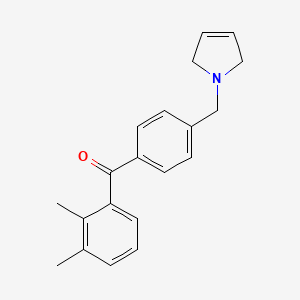

2,5-Dimethyl-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-3'-piperidinomethyl benzophenone (2,5-DMPB) is a synthetic compound that has been used in various scientific research applications. It is a substituted benzophenone derivative with a piperidine moiety, which confers it with unique properties. This compound has been used in research for its potential applications in drug discovery, as a model compound for studying the mechanism of action of drugs, and as a tool for studying biochemical and physiological effects.

Applications De Recherche Scientifique

Receptor Binding and Synthesis Studies

A study by Aepkers and Wünsch (2004) explored the synthesis of ring and side chain homologous Dexoxadrol derivatives, focusing on their affinity for the phencyclidine binding site of the NMDA receptor. This research is significant for understanding the interactions of similar compounds with neural receptors (Aepkers & Wünsch, 2004).

Chemical Reactions and Structure Analysis

Mugnoli, Dell'erba, Guanti, and Novi (1980) investigated the reaction of 2,5-Dimethyl-3,4-dinitrothiophen with secondary amines, including piperidine, providing insight into the structural properties and reactions of related chemical compounds (Mugnoli et al., 1980).

Photophysical and Photochemical Interactions

Nakayama, Takahashi, Ibuki, and Hamanoue (1993) studied the photophysical interactions between benzophenone and 2,5-dimethyl-2,4-hexadiene. This research is relevant for understanding the photochemical behavior of benzophenone derivatives (Nakayama et al., 1993).

DNA Damage Studies

Research by Lhiaubet, Paillous, and Chouini-Lalanne (2001) examined the photosensitization of DNA damage by benzophenone and its derivatives, which is crucial for understanding the biochemical interactions of similar compounds at the molecular level (Lhiaubet et al., 2001).

Cytotoxicity and DNA Interaction Studies

Albert et al. (2013) investigated the synthesis, cytotoxicity, and DNA interaction of cyclopalladated benzophenone imines. This study is pertinent for assessing the potential therapeutic applications and interactions of benzophenone derivatives with biological molecules (Albert et al., 2013).

Environmental and Biological Interactions

Research on the biodegradation of benzophenone by Lin, Cheruiyot, Hoang, Le, Tran, Bui, and others (2021) provides valuable insights into the environmental impact and degradation processes of benzophenone derivatives (Lin et al., 2021).

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-9-10-17(2)20(13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYPZYFLZVZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643144 |

Source

|

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-14-1 |

Source

|

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)